2-(Chloromethyl)-4-fluoro-1-nitrobenzene
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Overview
Description
Scientific Research Applications
2-(Chloromethyl)-4-fluoro-1-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific biological pathways involving nitroaromatic compounds.
Materials Science: It can be utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-fluoro-1-nitrobenzene typically involves the nitration of 4-fluorotoluene followed by chloromethylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the para position relative to the fluorine atom. The resulting 4-fluoro-1-nitrotoluene is then subjected to chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of advanced catalytic systems and purification techniques can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-fluoro-1-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro and fluoro groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, iron powder with hydrochloric acid, or tin(II) chloride with hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, although these reactions are less frequently employed.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups replacing the chloromethyl group.
Reduction: 2-(Aminomethyl)-4-fluoro-1-nitrobenzene or 2-(Aminomethyl)-4-fluoroaniline, depending on the extent of reduction.
Oxidation: Oxidized derivatives, although specific products depend on the reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-fluoro-1-nitrobenzene and its derivatives depends on the specific application and target. In general, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in proteins and DNA. The fluoro group can influence the compound’s electronic properties and reactivity, enhancing its interaction with specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-4-nitrobenzene: Lacks the fluoro group, which can affect its reactivity and biological activity.
2-(Bromomethyl)-4-fluoro-1-nitrobenzene: Contains a bromomethyl group instead of a chloromethyl group, which can influence its chemical behavior and applications.
2-(Chloromethyl)-4-fluoroaniline: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
2-(Chloromethyl)-4-fluoro-1-nitrobenzene is unique due to the combination of the nitro, fluoro, and chloromethyl groups, which confer specific electronic and steric properties
Properties
IUPAC Name |
2-(chloromethyl)-4-fluoro-1-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-4-5-3-6(9)1-2-7(5)10(11)12/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDMOQVRYCINEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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